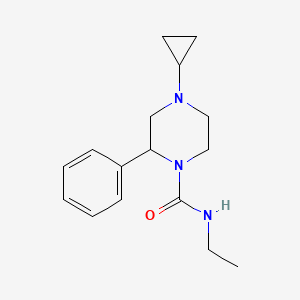
4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide is a synthetic compound with the molecular formula C16H23N3O and a molecular weight of 273.38 g/mol
準備方法
The synthesis of 4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed in this reaction can be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .
化学反応の分析
4-Cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines.
科学的研究の応用
4-Cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide has been extensively studied for its potential use in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of receptor-ligand interactions.
Medicine: Research indicates potential therapeutic applications, although specific uses are still under investigation.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism by which 4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but studies suggest involvement in neurotransmitter systems and potential modulation of signal transduction pathways .
類似化合物との比較
4-Cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Another anti-anginal medication.
Aripiprazole: An antipsychotic used in the treatment of schizophrenia and bipolar disorder.
What sets this compound apart is its unique cyclopropyl and phenyl substitutions, which may confer distinct biological activities and chemical properties.
生物活性
4-Cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide, a compound with the CAS number 1421473-25-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a piperazine core substituted with cyclopropyl, ethyl, and phenyl groups, which contribute to its pharmacological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors and enzymes involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest that it may act as a modulator of serotonin receptors, influencing mood and anxiety-related behaviors.
Antidepressant and Anxiolytic Effects
Several studies have indicated that compounds similar to this compound exhibit antidepressant and anxiolytic properties. For instance, a comparative study on piperazine derivatives demonstrated that modifications at the piperazine nitrogen significantly enhance their binding affinity to serotonin receptors (5-HT1A and 5-HT2A) .
Table 1: Comparison of Biological Activities of Piperazine Derivatives
| Compound Name | Target Receptor | IC50 (nM) | Effect |
|---|---|---|---|
| Compound A | 5-HT1A | 150 | Antidepressant |
| Compound B | 5-HT2A | 200 | Anxiolytic |
| This compound | 5-HT1A/5-HT2A | <100 (estimated) | Potential antidepressant/anxiolytic |
Neuroprotective Properties
Research conducted on related compounds suggests potential neuroprotective effects through the modulation of neuroinflammatory pathways. A study highlighted that certain piperazine derivatives can inhibit the release of pro-inflammatory cytokines in neuronal cells, which may contribute to their neuroprotective effects .
Case Studies
A notable case study involved the evaluation of a related compound in animal models of depression. The study reported significant reductions in immobility time in the forced swim test, indicating antidepressant-like effects . Furthermore, behavioral assessments suggested improvements in anxiety-like behaviors.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data indicate moderate oral bioavailability with a half-life suitable for once-daily dosing. Toxicological assessments are ongoing, but initial findings suggest a favorable safety profile at therapeutic doses.
特性
IUPAC Name |
4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-2-17-16(20)19-11-10-18(14-8-9-14)12-15(19)13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGRWJJOKQHHCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1C2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














